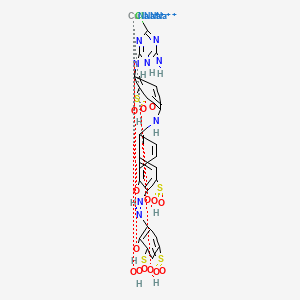![molecular formula C59H87N9O13S B12759848 N(sup delta)-Desoxycholyl-delta-aminophalloin [German] CAS No. 87876-29-7](/img/structure/B12759848.png)
N(sup delta)-Desoxycholyl-delta-aminophalloin [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup delta)-Desoxycholyl-delta-aminophalloin is a complex chemical compound with unique properties and applications It is a derivative of desoxycholic acid, which is a secondary bile acid produced in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin involves multiple steps, starting with the derivatization of desoxycholic acid. The process typically includes:
Activation of Desoxycholic Acid: This step involves converting desoxycholic acid into a more reactive form, often using reagents like thionyl chloride or oxalyl chloride.
Amination: The activated desoxycholic acid is then reacted with an amine, such as delta-aminophalloin, under controlled conditions to form the desired compound. This reaction may require catalysts and specific temperature and pH conditions to optimize yield.
Industrial Production Methods
Industrial production of N(sup delta)-Desoxycholyl-delta-aminophalloin follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques like crystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N(sup delta)-Desoxycholyl-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N(sup delta)-Desoxycholyl-delta-aminophalloin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N(sup delta)-Desoxycholyl-delta-aminophalloin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in bile acid signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Desoxycholic Acid: The parent compound, used in the synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin.
Cholic Acid: Another bile acid with similar properties but different biological activities.
Ursodeoxycholic Acid: A bile acid used in the treatment of liver diseases.
Uniqueness
N(sup delta)-Desoxycholyl-delta-aminophalloin is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
87876-29-7 |
|---|---|
Molecular Formula |
C59H87N9O13S |
Molecular Weight |
1162.4 g/mol |
IUPAC Name |
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]pentanamide |
InChI |
InChI=1S/C59H87N9O13S/c1-28(38-15-16-39-36-14-13-32-20-33(70)18-19-58(32,6)40(36)23-46(72)59(38,39)7)12-17-47(73)60-27-57(5,81)24-43-52(77)61-30(3)50(75)67-48(31(4)69)54(79)65-44-26-82-55-37(35-10-8-9-11-41(35)66-55)22-42(51(76)64-43)63-49(74)29(2)62-53(78)45-21-34(71)25-68(45)56(44)80/h8-11,28-34,36,38-40,42-46,48,66,69-72,81H,12-27H2,1-7H3,(H,60,73)(H,61,77)(H,62,78)(H,63,74)(H,64,76)(H,65,79)(H,67,75) |
InChI Key |
DNDAFXPFMCDPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCC(C)C6CCC7C6(C(CC8C7CCC9C8(CCC(C9)O)C)O)C)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


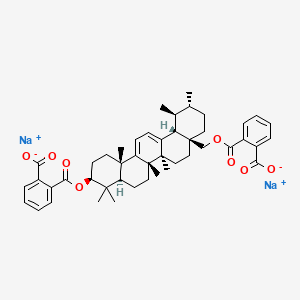
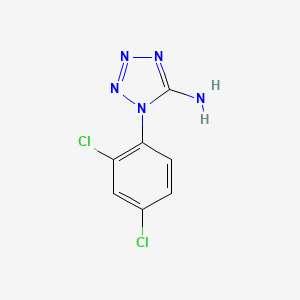
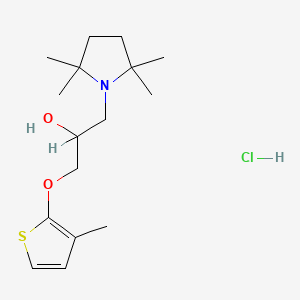
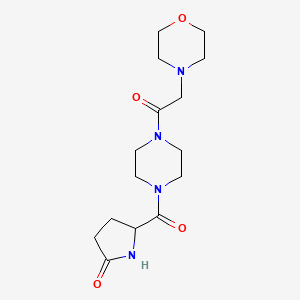


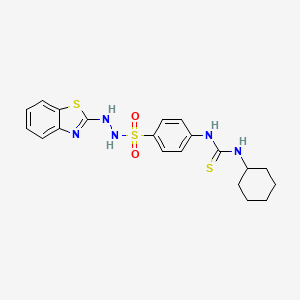
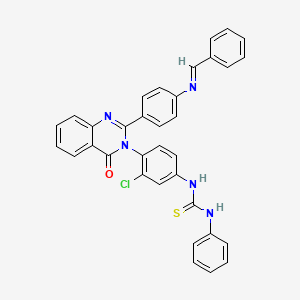
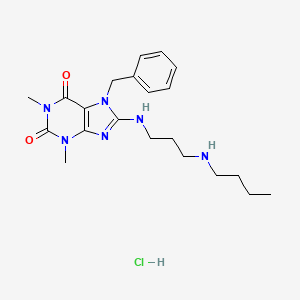

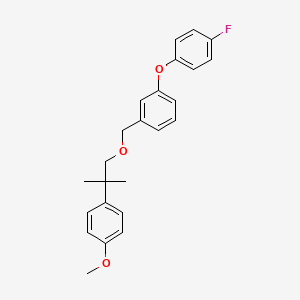
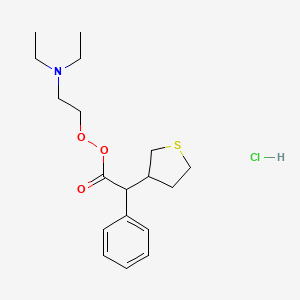
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
